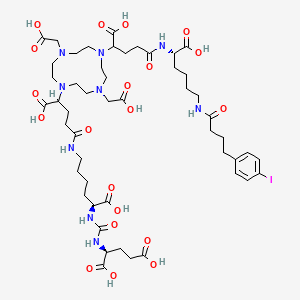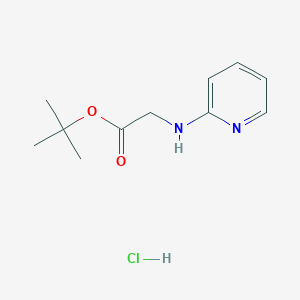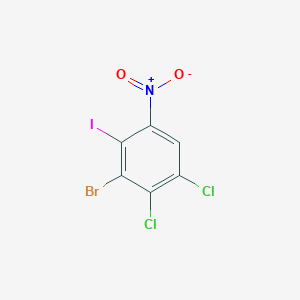
2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyrazolone ring substituted with chloro, nitro, and trifluoromethyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-chloro-4-aminophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one .
科学的研究の応用
2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. Additionally, the nitro group can participate in redox reactions, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 2-chloro-4-nitrophenyl isocyanate
- 2-chloro-4-nitrophenyl-β-D-cellobioside
- 4-chloro-2-nitrophenyl methylcarbamate
Uniqueness
Compared to similar compounds, 2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C10H5ClF3N3O3 |
|---|---|
分子量 |
307.61 g/mol |
IUPAC名 |
2-(2-chloro-4-nitrophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H5ClF3N3O3/c11-6-3-5(17(19)20)1-2-7(6)16-9(18)4-8(15-16)10(12,13)14/h1-3H,4H2 |
InChIキー |
OJCCMVWXMOELNJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)


![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)


